
Isopentenyl methylenediphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentenyl methylenediphosphonate (IDP) is a chemical compound that has been extensively studied in the field of biochemistry. IDP is a precursor to isoprenoids, a group of compounds that play an important role in various biological processes, including cell signaling, membrane structure, and energy metabolism. In Synthesis Method: IDP can be synthesized by several methods, including the condensation of isopentenyl pyrophosphate (IPP) with formaldehyde and the reaction of dimethylallyl pyrophosphate (DMAPP) with formaldehyde. The former method is more commonly used in the laboratory setting and involves the use of a strong acid catalyst. The latter method is less commonly used but has been shown to be more efficient in producing IDP. Scientific Research Application: IDP has been extensively studied in the field of biochemistry due to its role as a precursor to isoprenoids. Isoprenoids are a diverse group of compounds that play important roles in various biological processes, including cell signaling, membrane structure, and energy metabolism. IDP has been used as a substrate for the study of enzymes involved in the biosynthesis of isoprenoids, including isopentenyl diphosphate isomerase and farnesyl diphosphate synthase. Mechanism of Action: IDP is a substrate for the biosynthesis of isoprenoids, which are synthesized through a series of enzymatic reactions. IDP is converted to dimethylallyl diphosphate (DMADP) through the action of isopentenyl diphosphate isomerase. DMADP is then converted to geranyl diphosphate (GPP) and farnesyl diphosphate (FPP) through the action of geranyl diphosphate synthase and farnesyl diphosphate synthase, respectively. These compounds are then used as precursors for the biosynthesis of various isoprenoids. Biochemical and Physiological Effects: IDP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, IDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Advantages and Limitations for Lab Experiments: IDP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective substrate for the study of isoprenoid biosynthesis. Additionally, IDP is stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of IDP in lab experiments. It is highly reactive and can easily form adducts with other compounds, which can interfere with the study of isoprenoid biosynthesis. Additionally, the synthesis of IDP can be challenging and requires the use of hazardous chemicals. Future Directions: There are several future directions for research involving IDP. One area of research could be the development of new synthesis methods for IDP that are more efficient and less hazardous. Another area of research could be the study of the role of isoprenoids in various biological processes, including cell signaling, membrane structure, and energy metabolism. Additionally, the potential therapeutic applications of IDP and other isoprenoids could be explored further, particularly in the areas of cancer treatment and neuroprotection. In conclusion, IDP is a chemical compound that has been extensively studied in the field of biochemistry due to its role as a precursor to isoprenoids. It can be synthesized by several methods and has various scientific research applications, including the study of enzymes involved in the biosynthesis of isoprenoids. IDP has several biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are several future directions for research involving IDP, including the development of new synthesis methods and the study of the role of isoprenoids in various biological processes.
Propriétés
Numéro CAS |
118447-96-4 |
|---|---|
Formule moléculaire |
C6H14O6P2 |
Poids moléculaire |
244.12 g/mol |
Nom IUPAC |
[hydroxy(3-methylbut-3-enoxy)phosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C6H14O6P2/c1-6(2)3-4-12-14(10,11)5-13(7,8)9/h1,3-5H2,2H3,(H,10,11)(H2,7,8,9) |
Clé InChI |
OYYYPYWQLRODNN-UHFFFAOYSA-N |
SMILES |
CC(=C)CCOP(=O)(CP(=O)(O)O)O |
SMILES canonique |
CC(=C)CCOP(=O)(CP(=O)(O)O)O |
Autres numéros CAS |
118447-96-4 |
Synonymes |
IPCP isopentenyl methylenediphosphonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
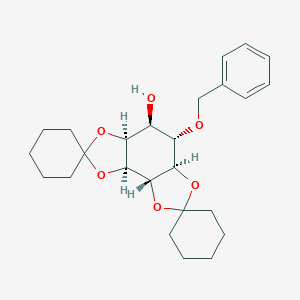
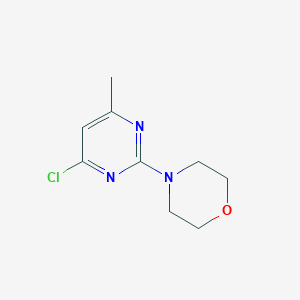

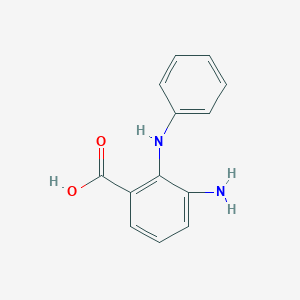
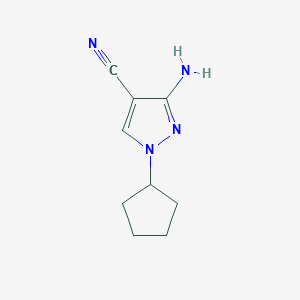
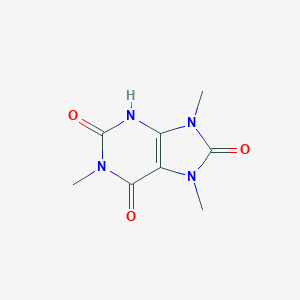


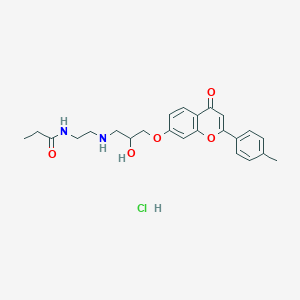
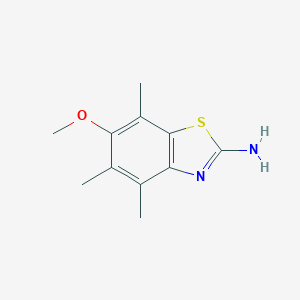

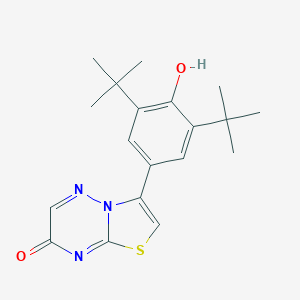
![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)